molecular formula C13H19N3O3 B5971871 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide

3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5971871
M. Wt: 265.31 g/mol
InChI Key: PUTGNGKSQYRSJS-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide, also known as CP-94,253, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit a wide range of biological activities. In

Mechanism of Action

3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide exerts its biological effects through the modulation of various molecular targets, including G protein-coupled receptors, ion channels, and enzymes. 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to act as a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes such as appetite, pain, and mood. 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and physiological effects:
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, depending on the target molecule and the tissue or organ involved. In the central nervous system, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and stroke. In the cardiovascular system, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to inhibit platelet aggregation and reduce the risk of thrombosis. In cancer, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to induce apoptosis and inhibit cell proliferation in various types of cancer cells.

Advantages and Limitations for Lab Experiments

3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets, its well-established synthesis method, and its extensive characterization in various biological systems. However, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide also has some limitations, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its relatively high cost compared to other research compounds.

Future Directions

There are several future directions for the research on 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide. One direction is to further explore its potential therapeutic applications in various fields, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to investigate its molecular mechanism of action in more detail, including its interaction with other molecular targets and its downstream signaling pathways. Additionally, the development of new derivatives and analogs of 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3-cyclopropyl-1,2,3,6-tetrahydropyridine with 1,4-dioxane-2-carboxaldehyde, followed by the reaction of the resulting intermediate with N-methylhydrazine and 5-chloropyrazole-4-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to exhibit neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and stroke. In cardiovascular diseases, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to inhibit platelet aggregation and has been studied as a potential treatment for thrombosis. In cancer, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to exhibit anti-tumor activity and has been studied as a potential treatment for various types of cancer.

properties

IUPAC Name

5-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-16(7-10-8-18-4-5-19-10)13(17)12-6-11(14-15-12)9-2-3-9/h6,9-10H,2-5,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTGNGKSQYRSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COCCO1)C(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide

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